molecular formula C11H14N2 B11790503 6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine

6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine

Cat. No.: B11790503
M. Wt: 174.24 g/mol
InChI Key: KCRSRQLTUAREFR-UHFFFAOYSA-N
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Description

6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings This specific compound is characterized by the presence of a methyl group at the 6’ position and a tetrahydro structure, which means it has partially saturated rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromopicoline with a suitable reducing agent to form the desired bipyridine structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel complexes.

Industrial Production Methods: Industrial production of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of fully saturated bipyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.

Major Products: The major products formed from these reactions include N-oxides, fully saturated bipyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .

Comparison with Similar Compounds

Uniqueness: 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to fully aromatic bipyridines. This partial saturation can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-6-(2,3,4,5-tetrahydropyridin-6-yl)pyridine

InChI

InChI=1S/C11H14N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h4-5,7H,2-3,6,8H2,1H3

InChI Key

KCRSRQLTUAREFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NCCCC2

Origin of Product

United States

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